Cas no 333312-09-7 (5,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid)

5,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid is a heterocyclic compound featuring a fused thienoquinoline scaffold with carboxylic acid functionality. Its structural framework combines electron-rich thiophene and quinoline moieties, making it a valuable intermediate in organic synthesis and medicinal chemistry. The dimethyl substitution at the 5- and 8-positions enhances steric and electronic properties, potentially improving selectivity in binding interactions. The carboxylic acid group offers versatility for further derivatization, such as amide or ester formation. This compound is of interest in the development of pharmacologically active molecules, particularly in areas like kinase inhibition or antimicrobial research, due to its rigid, planar structure and potential for π-stacking interactions.
5,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid structure
333312-09-7 structure
Product Name:5,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid
CAS No:333312-09-7
MF:C14H11NO2S
MW:257.307642221451
CID:1072493
PubChem ID:865770
Update Time:2025-06-14

5,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 5,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid
    • AC1LHMT4
    • CTK7I7443
    • HMS2661L20
    • MolPort-001-974-486
    • Oprea1_299327
    • Oprea1_641551
    • 5,8-dimethylthieno[2,3-b]quinoline-2-carboxylic acid
    • DTXSID40357727
    • 333312-09-7
    • AKOS000300397
    • MLS000713319
    • CHEMBL1333451
    • 5,8-Dimethyl-thieno[2,3- b ]quinoline-2-carboxylic acid
    • BAS 02137208
    • 5,8-dimethylthieno[2,3-b]quinoline-2-carboxylicacid
    • SMR000272800
    • MDL: MFCD02228301
    • Inchi: 1S/C14H11NO2S/c1-7-3-4-8(2)12-10(7)5-9-6-11(14(16)17)18-13(9)15-12/h3-6H,1-2H3,(H,16,17)
    • InChI Key: YYTLACIFLNWFLC-UHFFFAOYSA-N
    • SMILES: S1C(C(=O)O)=CC2C1=NC1C(C)=CC=C(C)C=1C=2

Computed Properties

  • Exact Mass: 257.05104977g/mol
  • Monoisotopic Mass: 257.05104977g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 1
  • Complexity: 349
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 78.4Ų

5,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

5,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid Pricemore >>

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Additional information on 5,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid

Comprehensive Overview of 5,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid (CAS No. 333312-09-7)

The compound 5,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid (CAS No. 333312-09-7) is a heterocyclic organic molecule that has garnered significant attention in pharmaceutical and materials science research. Its unique structural framework, combining a thienoquinoline core with a carboxylic acid functional group, makes it a versatile intermediate for synthesizing bioactive molecules. Researchers are particularly interested in its potential applications in drug discovery, owing to its ability to interact with biological targets such as enzymes and receptors.

In recent years, the demand for thienoquinoline derivatives has surged due to their promising pharmacological properties. The 5,8-dimethyl substitution pattern in this compound enhances its lipophilicity, which can improve membrane permeability—a critical factor in drug development. This attribute aligns with current trends in medicinal chemistry, where optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties is a top priority. Scientists are also exploring its role in designing small-molecule inhibitors for diseases like cancer and inflammatory disorders.

From a synthetic chemistry perspective, 5,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid serves as a valuable building block. Its carboxylic acid moiety allows for further derivatization through amidation, esterification, or other coupling reactions. This flexibility is highly sought after in the development of high-throughput screening libraries, a hot topic in modern drug discovery. Additionally, its heteroaromatic structure contributes to its stability under various reaction conditions, making it a reliable candidate for scalable synthesis.

The compound's relevance extends beyond pharmaceuticals. In materials science, thienoquinoline-based compounds are investigated for their optoelectronic properties. Their ability to absorb and emit light in specific wavelengths makes them potential candidates for organic light-emitting diodes (OLEDs) and solar cell applications. This dual utility in both life sciences and advanced materials underscores the importance of CAS No. 333312-09-7 in interdisciplinary research.

Environmental and regulatory considerations are also part of the discourse surrounding this compound. While it is not classified as a hazardous substance, researchers emphasize the need for sustainable synthesis methods. Green chemistry principles, such as using catalytic reactions or biodegradable solvents, are increasingly applied to its production. This aligns with global efforts to reduce the environmental footprint of chemical manufacturing.

In summary, 5,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid (CAS No. 333312-09-7) is a multifaceted compound with broad applications in drug discovery and materials science. Its structural features, combined with growing interest in heterocyclic chemistry and sustainable synthesis, position it as a key player in future scientific advancements. As research continues, this compound is likely to remain at the forefront of innovation in both academic and industrial settings.

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